![molecular formula C22H20N2O5S B3301016 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 905688-79-1](/img/structure/B3301016.png)

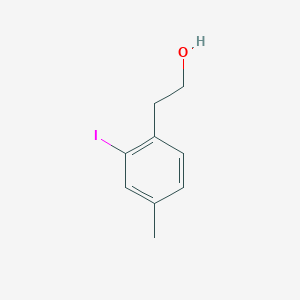

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

Descripción general

Descripción

This compound is a type of sulfonamide that combines with a benzodioxane fragment in its structure . Sulfonamides are known for their wide range of medicinal applications, including antibacterial, antifungal, anti-protozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive agents .

Synthesis Analysis

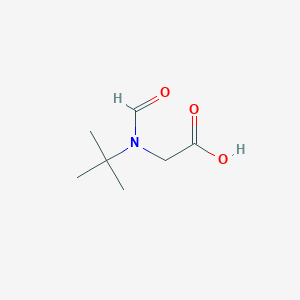

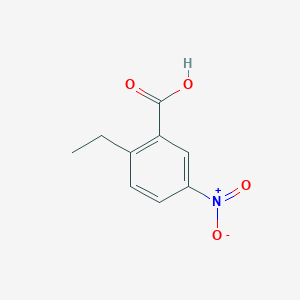

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This product is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular formula of this compound is C22H26N2O4S and its molecular weight is 414.5 g/mol. The structure of this compound was confirmed by various spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by a reaction with different alkyl/aralkyl halides .Physical and Chemical Properties Analysis

The molecular weight of this compound is 414.5 g/mol. Further physical and chemical properties are not specified in the sources.Mecanismo De Acción

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenases are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.

Mode of Action

The compound acts as a moderate inhibitor of these enzymes . By inhibiting cholinesterases, it can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The inhibition of lipoxygenase enzymes can disrupt the synthesis of certain inflammatory mediators, potentially exerting anti-inflammatory effects.

Biochemical Pathways

The compound’s action on cholinesterases impacts the cholinergic signaling pathway , which plays a vital role in memory, learning, and muscle activation. Its action on lipoxygenase enzymes affects the arachidonic acid metabolism pathway , which is involved in the production of leukotrienes, substances that mediate inflammatory responses .

Pharmacokinetics

The inactive compounds are excreted through bile or feces . These properties may impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

The inhibition of cholinesterases can lead to enhanced cholinergic transmission, which may have implications for conditions like Alzheimer’s disease, where cholinergic deficits are observed . The potential anti-inflammatory effects resulting from lipoxygenase inhibition could be beneficial in conditions characterized by excessive inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride to yield this compound was performed under dynamic pH control

Direcciones Futuras

The synthesized derivatives of this compound were screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme . The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains . Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents . This suggests potential future directions in the development of new antibacterial agents.

Análisis Bioquímico

Biochemical Properties

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . Additionally, it exhibits moderate inhibition of lipoxygenase enzymes, which are involved in the metabolism of fatty acids . These interactions suggest that this compound may have potential therapeutic applications in neurodegenerative diseases and inflammatory conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of bacterial biofilms, which are communities of bacteria that adhere to surfaces and are resistant to antibiotics . This inhibition is achieved through the disruption of bacterial cell signaling pathways and the alteration of gene expression patterns. Furthermore, this compound has been shown to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of cholinesterase and lipoxygenase enzymes, this compound prevents the normal substrate from accessing the active site, thereby inhibiting the enzyme’s activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of bacterial biofilm formation and continued cytotoxic effects on cancer cells .

Propiedades

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c25-22-12-17(14-24(22)18-6-8-20-21(13-18)29-10-9-28-20)23-30(26,27)19-7-5-15-3-1-2-4-16(15)11-19/h1-8,11,13,17,23H,9-10,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOZQZMEZLCGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B3300975.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3300986.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B3300997.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B3301009.png)